molecular formula C13H18FNO4S B2581291 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide CAS No. 1396759-36-6

5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide

Cat. No.: B2581291
CAS No.: 1396759-36-6
M. Wt: 303.35
InChI Key: PNYQNNKNNMBQPM-UHFFFAOYSA-N
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Description

5-Fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As part of the benzenesulfonamide chemical class, this compound is of significant interest in early-stage biochemical and pharmacological research, particularly in the field of enzyme inhibition. Benzenesulfonamides are well-established inhibitors of the carbonic anhydrase (CA) family of zinc metalloenzymes . These enzymes catalyze the reversible hydration of carbon dioxide and are implicated in a variety of physiological processes. The specific structural features of this compound—including the fluorine atom, the methoxy substituent, and the 3-hydroxycyclohexyl moiety—are designed to modulate affinity and selectivity towards different CA isozymes. Research into selective CA inhibitors is a prominent area of investigation, especially for targeting tumor-associated isozymes like CAIX and CAXII, which are upregulated in various cancers and contribute to tumor survival and progression . Compounds with high selectivity for these isozymes are valuable tools for researching novel anticancer strategies . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h5-7,10-11,15-16H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYQNNKNNMBQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexene to produce 3-hydroxycyclohexene.

    Introduction of the Fluorine Atom: The fluorination of the intermediate is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of 3-ketocyclohexyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity :
    • In vitro studies have shown that 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide can inhibit the growth of multiple cancer cell lines. The presence of fluorine in its structure is believed to enhance cytotoxicity, making it a promising candidate for cancer treatment.
  • Enzyme Inhibition :
    • The compound has demonstrated the ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it interacts with retinoic acid receptor-related orphan receptor C (RORc), which is crucial in the production of interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases.
  • Selectivity and Potency :
    • Comparative studies have revealed that this compound possesses favorable selectivity profiles, showing over 200-fold selectivity against other nuclear receptors, indicating its potential for targeted therapies.

Study on RORc Inhibition

A preclinical study evaluated the efficacy of this compound as an inverse agonist of RORc. The results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, highlighting its therapeutic potential for inflammatory diseases.

Cancer Cell Line Testing

In a comparative study involving various cancer cell lines, the compound exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents. This suggests that it may provide an effective alternative or adjunctive treatment in oncology.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Sulfonamides
Compound Name Substituents (Position) N-Substituent Biological Activity Reference
5-Fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide 5-Fluoro, 2-methoxy 3-Hydroxycyclohexyl Under investigation N/A
Tamsulosin HCl 2-Methoxy, 5-ethylaminopropoxy (R)-2-(2-Ethoxyphenoxy)ethyl α1-Adrenergic antagonist (BPH)
(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide 5-Acryloyl (4-Cl), 2-methoxy None (free sulfonamide) Anticancer (HCT-116 cells)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro, 2-methoxy Benzene ring Antimicrobial

Key Observations :

  • The 2-methoxy group is conserved across analogs, contributing to lipophilicity and hydrogen-bonding capacity.
  • N-Substituent Influence: The 3-hydroxycyclohexyl group introduces both hydrophilicity (via -OH) and steric bulk, contrasting with tamsulosin’s flexible 2-(2-ethoxyphenoxy)ethyl chain, which enables selective α1-adrenergic receptor binding . Chalcone derivatives (e.g., compound 75 in ) lack N-substituents but incorporate acryloyl groups at the 5-position, enabling π-π stacking interactions critical for anticancer activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) pKa (Sulfonamide) Solubility
This compound ~315 (estimated) ~10 (estimated) Moderate (hydroxycyclohexyl enhances water solubility)
Tamsulosin HCl 444.98 8.37 (amine), 10.23 (sulfonamide) Sparingly soluble in water
(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide ~350 (estimated) N/A Likely low (hydrophobic acryloyl)

Notes:

  • The hydroxycyclohexyl group in the target compound likely improves aqueous solubility compared to tamsulosin’s hydrophobic ethoxyphenoxy chain.
  • The pKa of the sulfonamide group (~10) aligns with other analogs, favoring deprotonation in physiological conditions for receptor interactions .

Biological Activity

Molecular Structure

The molecular formula of 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide is C13H18FNO3SC_{13}H_{18}FNO_3S. Its structure features a fluorinated aromatic ring, a methoxy group, and a sulfonamide functional group, which are critical for its biological activity.

Physical Properties

  • Molecular Weight : 293.36 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus suggesting potential antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
  • Animal Models : In vivo studies using murine models have shown promising results where the compound reduced tumor size significantly compared to control groups, suggesting its potential efficacy in cancer therapy.

Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Enzyme InhibitionSignificant

Pharmacokinetic Properties

PropertyValue
AbsorptionRapid
Bioavailability~75%
MetabolismHepatic
Half-life4-6 hours

Q & A

Q. What are the standard synthetic routes for 5-fluoro-N-(3-hydroxycyclohexyl)-2-methoxybenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 3-hydroxycyclohexylamine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is carried out in anhydrous dichloromethane or THF at 0–25°C for 4–12 hours. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product. Monitoring by TLC and characterization via 1^1H/13^{13}C NMR and HRMS ensures structural fidelity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H NMR to identify protons (e.g., aromatic F, methoxy, and hydroxycyclohexyl groups) and 13^{13}C NMR for carbon environments.
  • FT-IR : Confirmation of sulfonamide (SO2_2 asymmetric/symmetric stretches at ~1350 cm1^{-1} and ~1150 cm1^{-1}) and hydroxyl (broad peak ~3200–3400 cm1^{-1}).
  • Mass Spectrometry : HRMS for molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Solubility can be enhanced via co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80).
  • Stability : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Protect from light if photosensitive. Use antioxidants (e.g., ascorbic acid) for oxidation-prone groups .

Q. How is the purity of the compound validated for pharmacological studies?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column, UV detection at 254 nm, ≥95% purity threshold.
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Ensures absence of solvent/moisture residues .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) via spectrophotometric assays (e.g., esterase activity with 4-nitrophenyl acetate).
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this sulfonamide?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model intermediates and transition states to predict optimal solvents, temperatures, and catalysts.
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict yields and side products.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Cross-check protocols (e.g., cell line authenticity, serum concentration in media).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
  • Stereochemical Analysis : Verify enantiopurity (e.g., chiral HPLC) if the hydroxycyclohexyl group exhibits stereoselective activity .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters for enhanced membrane permeability.
  • Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles for sustained release.
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. How to investigate the role of fluorine substitution on biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with F replaced by H, Cl, or CF3_3.
  • Isothermal Titration Calorimetry (ITC) : Compare binding affinities to target proteins.
  • Molecular Docking : Visualize fluorine’s interactions (e.g., hydrophobic pockets, halogen bonding) .

Q. What advanced techniques characterize its solid-state properties for formulation?

  • Methodological Answer :
  • Powder X-ray Diffraction (PXRD) : Assess crystallinity and polymorphic forms.
  • DSC/TGA : Determine melting points and thermal degradation profiles.
  • Dynamic Vapor Sorption (DVS) : Study hygroscopicity for storage stability .

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